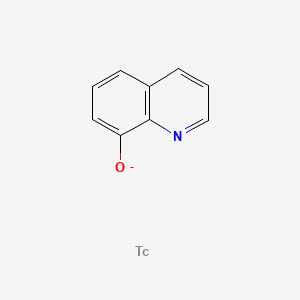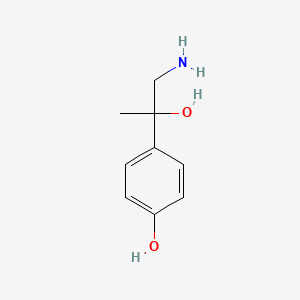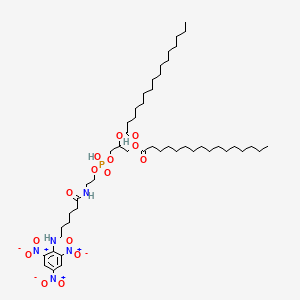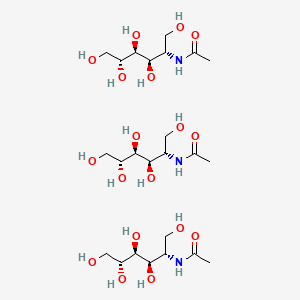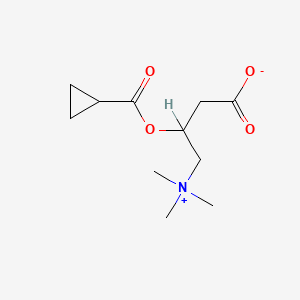![molecular formula C21H24N4O B1228375 7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1228375.png)
7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol is a hydroxyquinoline.
Wissenschaftliche Forschungsanwendungen
Asthma Treatment Potential
A study focused on pyrroloquinoline derivatives, which are structurally related to 7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol, showed potent activities against histamine, platelet activating factor (PAF), and leukotrienes. These findings are significant as they highlight the compound's potential application in treating asthma due to its ability to counteract these asthma-relevant mediators (Paris et al., 1995).
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds structurally similar to 7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol. For instance, the synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, a potential anti-malarial agent, illustrates the compound's relevance in creating new antimicrobial agents (Guo Qian-yi, 2011). Additionally, the synthesis and characterization of metal chelates of 5-(4-methyl piperazinylmethylene)-8-quinolinol, along with its antimicrobial activity, further demonstrate the compound's potential in this field (Patel & Vohra, 2006).
Anticancer Potential
The compound's structure is also linked to potential anticancer applications. A study on 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a similar compound, showed inhibitory activity against mammalian topoisomerase II, a key target in cancer treatment (Wentland et al., 1993).
Antidepressant and Serotonergic Properties
5-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2(1H)-quinolinones, structurally similar to 7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol, were identified to have potent 5-HT1 autoreceptor antagonist and serotonin reuptake inhibitor properties, indicating their potential use in neuropsychiatric conditions like depression (Bromidge et al., 2010).
Eigenschaften
Produktname |
7-[(4-Ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol |
|---|---|
Molekularformel |
C21H24N4O |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C21H24N4O/c1-2-24-11-13-25(14-12-24)20(17-6-3-9-22-15-17)18-8-7-16-5-4-10-23-19(16)21(18)26/h3-10,15,20,26H,2,11-14H2,1H3 |
InChI-Schlüssel |
HLJDMPCGMWBFHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)
![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)
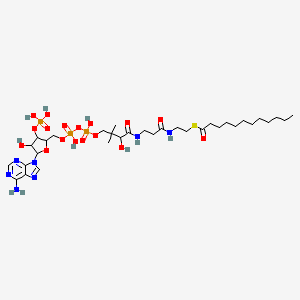
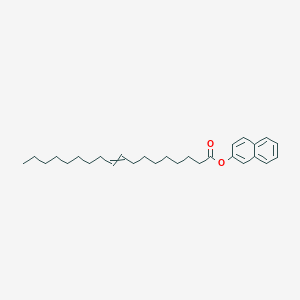
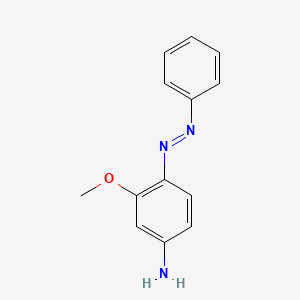
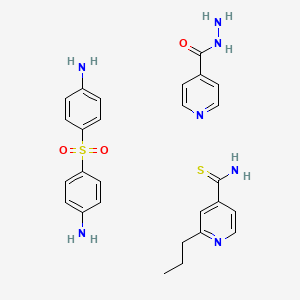
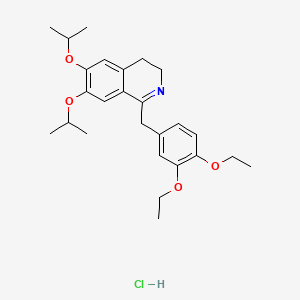
![(8R,9S,10R,13S,14S)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B1228310.png)
